molecular formula C13H13N3O2 B12759685 N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-8-yl)acetamide CAS No. 114915-68-3

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-8-yl)acetamide

Cat. No.: B12759685
CAS No.: 114915-68-3
M. Wt: 243.26 g/mol
InChI Key: HAXSUASAJZNUHK-UHFFFAOYSA-N
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Description

THOPA , is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₄H₁₆N₂O₂

    Molecular Weight: 240.29 g/mol

THOPA belongs to the pyridazinone family and exhibits intriguing biological activities

Preparation Methods

Synthetic Routes:

Although detailed synthetic routes for THOPA are scarce in the literature, here’s a general outline:

  • Condensation Reaction

    • Start with a suitable precursor (e.g., 3,4-dihydro-2H-pyran-2-one).
    • React it with an appropriate amine (e.g., 3-aminopyridazine) under mild conditions.
    • The condensation forms the core indeno-pyridazinone structure.
  • Industrial Production

    • Unfortunately, large-scale industrial production methods for THOPA remain limited.
    • Researchers often synthesize it in the lab for specific studies.

Chemical Reactions Analysis

THOPA participates in several chemical reactions:

  • Oxidation

    • Undergoes oxidation with reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
    • Forms corresponding ketones or carboxylic acids.
  • Reduction

    • Reduction with hydrazine hydrate or sodium borohydride (NaBH₄) yields the reduced form.
  • Substitution

    • Reacts with various electrophiles (e.g., alkyl halides) to form substituted derivatives.
  • Major Products

    • The primary product is the THOPA itself.
    • Substituted derivatives may also be obtained.

Scientific Research Applications

THOPA finds applications in diverse areas:

  • Medicine

  • Chemistry

    • Used as a building block in organic synthesis.
    • Serves as a scaffold for designing novel compounds.
  • Industry

    • Limited industrial applications due to its complex synthesis.
    • Research continues to explore its potential.

Mechanism of Action

The exact mechanism of THOPA’s effects remains an active area of study. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While THOPA stands out for its indeno-pyridazinone core, let’s briefly mention similar compounds:

Properties

CAS No.

114915-68-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-8-yl)acetamide

InChI

InChI=1S/C13H13N3O2/c1-7(17)14-10-3-2-8-4-9-5-12(18)15-16-13(9)11(8)6-10/h2-3,6,9H,4-5H2,1H3,(H,14,17)(H,15,18)

InChI Key

HAXSUASAJZNUHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CC3C2=NNC(=O)C3)C=C1

Origin of Product

United States

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